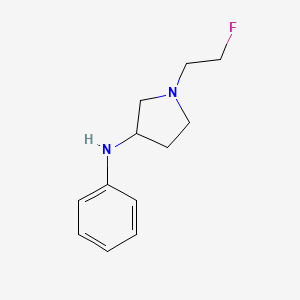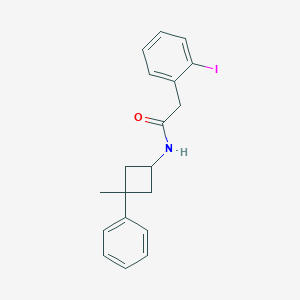![molecular formula C9H17N3O4 B7420182 3-[5-(Carbamoylamino)pentanoylamino]propanoic acid](/img/structure/B7420182.png)
3-[5-(Carbamoylamino)pentanoylamino]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[5-(Carbamoylamino)pentanoylamino]propanoic acid is a synthetic organic compound with potential applications in various fields of science and industry. It is characterized by the presence of both amide and carboxylic acid functional groups, which contribute to its reactivity and versatility in chemical synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-[5-(Carbamoylamino)pentanoylamino]propanoic acid typically involves the reaction of 5-(carbamoylamino)pentanoic acid with 3-aminopropanoic acid under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amide and carboxylic acid groups, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amide group to an amine, potentially altering the compound’s properties and reactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alkoxides can be employed under basic conditions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted amides.
Wissenschaftliche Forschungsanwendungen
3-[5-(Carbamoylamino)pentanoylamino]propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and polymers.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Wirkmechanismus
The mechanism of action of 3-[5-(Carbamoylamino)pentanoylamino]propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in biochemical assays or therapeutic settings.
Vergleich Mit ähnlichen Verbindungen
5-(Carbamoylamino)pentanoic acid: Shares the carbamoylamino functional group but lacks the additional propanoic acid moiety.
3-(Carbamoylamino)propanoic acid: Similar structure but with a shorter carbon chain.
Uniqueness: 3-[5-(Carbamoylamino)pentanoylamino]propanoic acid is unique due to its combination of functional groups and chain length, which confer distinct reactivity and potential applications. Its structure allows for versatile modifications and interactions, making it a valuable compound in various fields of research and industry.
Eigenschaften
IUPAC Name |
3-[5-(carbamoylamino)pentanoylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O4/c10-9(16)12-5-2-1-3-7(13)11-6-4-8(14)15/h1-6H2,(H,11,13)(H,14,15)(H3,10,12,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKUPUHCDMBLUIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNC(=O)N)CC(=O)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[3-chloro-4-(1,2,4-triazol-1-yl)phenyl]-4,4-difluorocyclohexane-1-carboxamide](/img/structure/B7420101.png)
![1-(3-chloro-4-pyrazol-1-ylphenyl)-3-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]urea](/img/structure/B7420102.png)
![3-[4-[[6-(difluoromethoxy)-3,4-dihydro-2H-quinolin-1-yl]sulfonyl]phenyl]propanoic acid](/img/structure/B7420106.png)
![N-[(1,5-dimethylpyrazol-4-yl)methyl]-3-methyltriazole-4-carboxamide](/img/structure/B7420107.png)
![2-Methyl-4-[(2-methyl-5-nitrophenyl)sulfonylamino]benzoic acid](/img/structure/B7420114.png)
![5-[[4-[3-(4-Propan-2-ylpiperazin-1-yl)propyl]piperazin-1-yl]methyl]-3-thiophen-2-yl-1,2,4-oxadiazole](/img/structure/B7420128.png)
![2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(1,3-thiazol-2-yl)ethanone](/img/structure/B7420135.png)
![methyl 4-[4-(1H-indol-3-yl)butanoylamino]cyclohexane-1-carboxylate](/img/structure/B7420137.png)

![2-[(2-Methylpyrimidin-4-yl)amino]hexanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B7420162.png)

![1-methyl-3-[2-(3-methylphenyl)ethyl]-1-[(4-oxo-3H-quinazolin-2-yl)methyl]urea](/img/structure/B7420174.png)
![4-(4-pyrrolidin-1-ylsulfonylpiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B7420184.png)
![3'-[2-[4-(2,3-Dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]-2-oxoethyl]spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B7420185.png)
